![molecular formula C12H20ClN5 B15113858 1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15113858.png)
1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride
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Overview
Description
1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with 1,3-diketones, followed by alkylation and subsequent hydrochloride salt formation. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of pyrazole N-oxides or carboxylic acid derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of alkylated or acylated pyrazole derivatives.
Scientific Research Applications
1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3(5)-Substituted Pyrazoles: These compounds share a similar pyrazole core structure but differ in the substituents attached to the pyrazole ring.
Indole Derivatives: Although structurally different, indole derivatives share some pharmacological properties with pyrazoles, such as anti-inflammatory and anticancer activities.
Uniqueness
1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its dual pyrazole rings and ethyl groups may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H20ClN5 |
---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-16-10(3)12(9-15-16)13-8-11-6-7-14-17(11)5-2;/h6-7,9,13H,4-5,8H2,1-3H3;1H |
InChI Key |
HVSQMEVMERRCCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC=NN2CC)C.Cl |
Origin of Product |
United States |
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